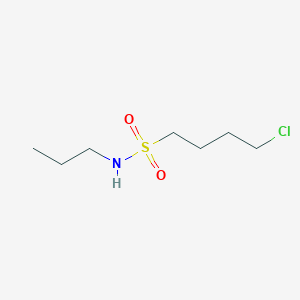

4-Chloro-N-propyl-1-butanesulfonamide

Description

4-Chloro-N-propyl-1-butanesulfonamide is a sulfonamide derivative characterized by a butanesulfonamide backbone substituted with a chlorine atom at the 4-position and an N-propyl group. The chlorine substituent may enhance electrophilic reactivity or influence binding interactions, while the propyl group could modulate lipophilicity and solubility .

Properties

Molecular Formula |

C7H16ClNO2S |

|---|---|

Molecular Weight |

213.73 g/mol |

IUPAC Name |

4-chloro-N-propylbutane-1-sulfonamide |

InChI |

InChI=1S/C7H16ClNO2S/c1-2-6-9-12(10,11)7-4-3-5-8/h9H,2-7H2,1H3 |

InChI Key |

NAUZCBOENUGCIV-UHFFFAOYSA-N |

Canonical SMILES |

CCCNS(=O)(=O)CCCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

Molecular Size and Complexity :

The target compound (212.5 g/mol) is significantly smaller than the analogs in (395.3 g/mol) and (323.8 g/mol). This smaller size may enhance bioavailability and membrane permeability compared to bulkier analogs .Substituent Effects :

- Chlorine Position : In the target compound, chlorine is on the butane chain, whereas in and , it resides on a benzene ring. This difference may alter reactivity; for example, aliphatic chlorides are more prone to nucleophilic substitution than aromatic chlorides .

- N-Substituents : The N-propyl group in the target compound is less sterically hindered than the pyrazolylpropyl () or methyl-phenylpropyl () groups. Reduced steric bulk could improve binding to target proteins or enzymes .

Aromatic vs. Aliphatic Cores :

The analogs in and feature aromatic benzenesulfonamide cores, which are associated with π-π stacking interactions in drug-receptor binding. The target compound’s aliphatic backbone may prioritize hydrophobic interactions over aromatic stacking .

Hypothetical Physicochemical Properties

- Solubility : The linear alkyl chain and smaller size of the target compound likely increase water solubility compared to the aromatic analogs, which have higher logP values due to phenyl groups .

- Reactivity: The aliphatic chlorine in the target compound may act as a leaving group in substitution reactions, a property less pronounced in aromatic chlorides .

Research Implications and Limitations

While direct experimental data on 4-Chloro-N-propyl-1-butanesulfonamide is scarce, comparisons with structural analogs suggest:

- Medicinal Chemistry : The compound’s balance of size and substituents could optimize pharmacokinetic profiles, though its lack of aromaticity may limit target specificity compared to ’s pyrazolyl derivative .

- Synthetic Applications : The aliphatic chlorine and sulfonamide group make it a candidate for further functionalization, such as coupling reactions or polymer synthesis.

Key Limitations :

- The absence of empirical data (e.g., binding assays, solubility measurements) necessitates caution in extrapolating properties.

- Structural analogs in and exhibit divergent biological activities, underscoring the need for targeted studies on the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.